molecular formula C11H7N5O4 B1683505 ym 900 CAS No. 143151-35-3

ym 900

Cat. No.: B1683505
CAS No.: 143151-35-3
M. Wt: 273.20 g/mol
InChI Key: GBWIZNYOJITVFI-UHFFFAOYSA-N
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Description

ym 900 is an organic compound belonging to the class of quinoxalines Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ym 900 typically involves the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or diketones, under acidic or basic conditions.

    Introduction of the Nitro Group: Nitration of the quinoxaline core is achieved using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the desired position.

    Formation of the Imidazole Ring: The imidazole ring is introduced through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an aldehyde, in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ym 900 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives.

    Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amino derivatives.

    Substitution: The imidazole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Electrophiles like halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinoxaline derivatives with various functional groups.

    Reduction: Amino derivatives of quinoxaline.

    Substitution: Halogenated imidazole derivatives.

Scientific Research Applications

ym 900 has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of ym 900 involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects.

    Pathways Involved: It may interfere with cellular signaling pathways, such as those involved in cell proliferation and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6-Imidazol-1-yl-7-nitroquinoxaline-2,3-dione: Similar structure but lacks the dihydro component.

    7-Nitro-1,4-dihydroquinoxaline-2,3-dione: Similar structure but lacks the imidazole ring.

    6-Imidazol-1-ylquinoxaline-2,3-dione: Similar structure but lacks the nitro group.

Uniqueness

ym 900 is unique due to the presence of both the imidazole ring and the nitro group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-imidazol-1-yl-7-nitro-1,4-dihydroquinoxaline-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N5O4/c17-10-11(18)14-7-4-9(16(19)20)8(3-6(7)13-10)15-2-1-12-5-15/h1-5H,(H,13,17)(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBWIZNYOJITVFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C2=C(C=C3C(=C2)NC(=O)C(=O)N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N5O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143151-35-3
Record name YM-90K free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143151353
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name YM-90K FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQ3Z56W8Q8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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